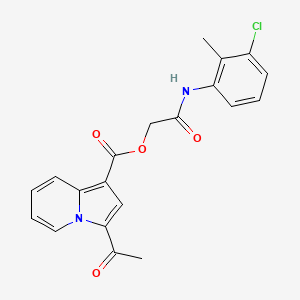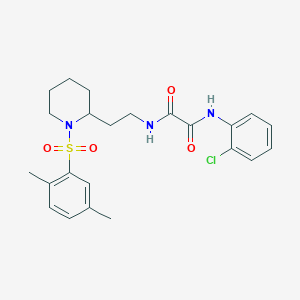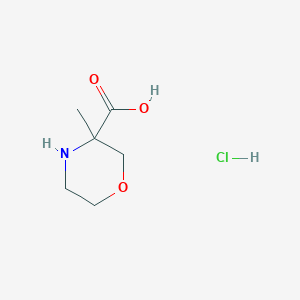
1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as THPPU and is a urea derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Green Chemistry
Research has highlighted the utility of related tetrahydrofuran derivatives and methoxyphenyl groups in organic synthesis. For example, Simeó et al. (2009) discussed the regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran (MeTHF), a greener substitute for THF, showcasing the application of green solvents in biocatalysed processes in organic media Simeó, Y., Sinisterra, J., & Alcántara, A. (2009).
Medicinal Chemistry and Biochemistry
In the realm of medicinal chemistry, compounds similar to the query structure have been synthesized and evaluated for their pharmacological activities. Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, indicating the significance of these structures in developing treatments for conditions like Alzheimer's disease Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M. (1995).
Pharmacology
The pharmacological exploration of piperidine derivatives has also been a focus, with Berardi et al. (2005) exploring the sigma(1) receptor binding and activity of methyl-substituted piperidine derivatives, highlighting their potential in neurological research and as tools for PET experiments Berardi, F., Ferorelli, S., Abate, C., Pedone, M., Colabufo, N., Contino, M., & Perrone, R. (2005).
Material Science
In material science, the synthesis and characterization of urea derivatives reveal their potential in creating new materials. For instance, Mustafa et al. (2014) studied the enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas, demonstrating the versatility of these compounds in both biological and material contexts Mustafa, S., Perveen, S., & Khan, A. (2014).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-17-5-3-2-4-16(17)20-18(22)19-12-14-6-9-21(10-7-14)15-8-11-24-13-15/h2-5,14-15H,6-13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXYTVZZXWMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)




![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)